N-Biotinyl-N'-Boc-1,6-hexanediamine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-Biotinyl-N'-Boc-1,6-hexanediamine involves the conjugation of biotin to amino acid derivatives or peptides through spacer arms such as 6-aminocaproic acid. The use of N-tert-butyloxycarbonyl (t-Boc) protected amino acids is a common strategy to introduce protective groups that can later be removed under mild conditions (Myers et al., 1992). Additionally, the synthesis of Boc- or Fmoc-monoprotected diamine derivatives from N-protected α-amino acids highlights methods for introducing and subsequently manipulating protective groups in the context of solid-phase synthesis (Limal et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds like N-Biotinyl-N'-Boc-1,6-hexanediamine is characterized by the presence of biotin and Boc groups attached to a hexanediamine backbone. These structural features are crucial for their function as linkers in biotinylation reactions. The biotin moiety allows for strong binding to avidin or streptavidin, facilitating the attachment of various molecules to biotin-binding proteins for detection, purification, or immobilization purposes.
Chemical Reactions and Properties
The chemical reactivity of N-Biotinyl-N'-Boc-1,6-hexanediamine derivatives primarily involves the functional groups present in the molecule. The Boc group is sensitive to acidic conditions, allowing for selective deprotection of amines without affecting other functional groups. This property is utilized in peptide synthesis and modifications, where the Boc group serves as a temporary protective group that can be removed to reveal the amine for further reactions (Bourne et al., 1999).
Physical Properties Analysis
The physical properties of N-Biotinyl-N'-Boc-1,6-hexanediamine and related compounds are influenced by their molecular structure. These properties include solubility in organic solvents and water, which is essential for their application in biochemical experiments. Modifications in the molecule, such as the introduction of hydrophilic linkers, can enhance water solubility and improve the overall utility of the compound in aqueous environments (Bartos et al., 2009).
Scientific Research Applications
Summary of the Application
The compound is synthesized for use as a high-purity standard sample or a sample for subsequent chemical and biological experiments .
Methods of Application or Experimental Procedures
The synthetic method comprises the following steps: respectively adding biotin, HOBT and EDC hydrochloride into DMF at room temperature, then adding N’-Boc-1,6-hexamethylenediamine, stirring at room temperature overnight, spin-drying the DMF, adding methyl alcohol for separating out plenty of white solids, filtering, drying to obtain a crude product, and purifying, so as to obtain the N-biotin acyl-N’-Boc-1,6-hexamethylenediamine .
Results or Outcomes
The N-biotin acyl-N’-Boc-1,6-hexamethylenediamine synthesized by this method is high in yield, good in crystallization effect and high in purity .
2. Use in Biodegradable Poly (disulfide amine)s for Gene Delivery
Summary of the Application
N-Boc-1,6-hexanediamine can be used as a linear hexyl spacer (C6-spacer) to synthesize biodegradable poly (disulfide amine)s for gene delivery .
Results or Outcomes
3. Use in Synthesis of Polyamide Platinum Anti-Cancer Complexes
Summary of the Application
N-Boc-1,6-hexanediamine can be used as a linear hexyl spacer (C6-spacer) to synthesize polyamide platinum anti-cancer complexes designed to target cancer-specific DNA sequences .
Results or Outcomes
4. Use in Synthesis of Multifunctional Dendrimers for Theranostics
Summary of the Application
N-Boc-1,6-hexanediamine can be used as a linear hexyl spacer (C6-spacer) to synthesize multifunctional dendrimers for theranostics .
Results or Outcomes
5. Use in Synthesis of Poly(L-glutamic acid) Gadolinium Chelates
Summary of the Application
N-Boc-1,6-hexanediamine hydrochloride is a general reagent to introduce a C6-spacer. It can be used in the synthesis of poly(L-glutamic acid) gadolinium chelates as biodegradable MRI contrast agents .
Results or Outcomes
6. Use in Synthesis of Poly(L-glutamic acid) Gadolinium Chelates
Summary of the Application
N-Boc-1,6-hexanediamine hydrochloride is a general reagent to introduce a C6-spacer. It can be used in the synthesis of poly(L-glutamic acid) gadolinium chelates as biodegradable MRI contrast agents .
Future Directions
properties
IUPAC Name |
tert-butyl N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O4S/c1-21(2,3)29-20(28)23-13-9-5-4-8-12-22-17(26)11-7-6-10-16-18-15(14-30-16)24-19(27)25-18/h15-16,18H,4-14H2,1-3H3,(H,22,26)(H,23,28)(H2,24,25,27)/t15-,16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLNCGHFZLQFOA-BQFCYCMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451517 | |
Record name | N-Biotinyl-N'-Boc-1,6-hexanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Biotinyl-N'-Boc-1,6-hexanediamine | |
CAS RN |
153162-70-0 | |
Record name | N-Biotinyl-N'-Boc-1,6-hexanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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